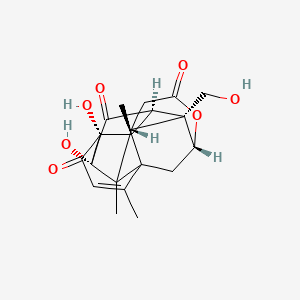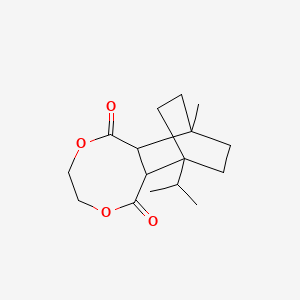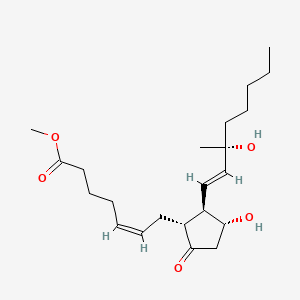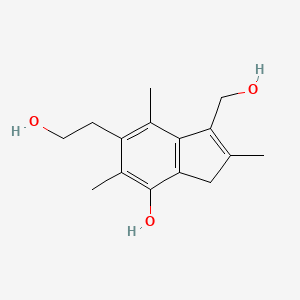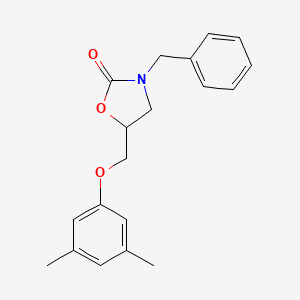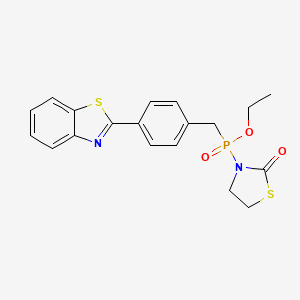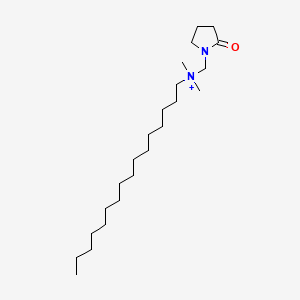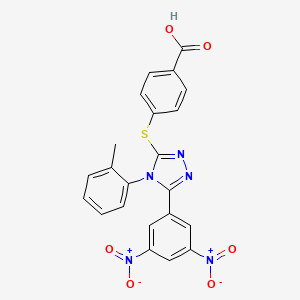
Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that features a benzoic acid moiety linked to a triazole ring, which is further substituted with dinitrophenyl and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The triazole ring can then be functionalized with dinitrophenyl and methylphenyl groups through nucleophilic substitution reactions.
Thioether Formation:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and triazole rings.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Oxidized derivatives of the phenyl and triazole rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of nitro groups.
Enzyme Inhibition: The triazole ring may interact with biological targets, acting as an enzyme inhibitor.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and nitrophenyl groups are key functional moieties that can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties.
Triazole derivatives: Compounds featuring the triazole ring.
Nitrophenyl compounds: Molecules containing nitrophenyl groups.
Uniqueness
The uniqueness of Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- lies in its combination of functional groups, which imparts specific chemical and biological properties. The presence of both nitrophenyl and triazole groups makes it a versatile compound for various applications.
特性
CAS番号 |
119228-56-7 |
|---|---|
分子式 |
C22H15N5O6S |
分子量 |
477.5 g/mol |
IUPAC名 |
4-[[5-(3,5-dinitrophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]benzoic acid |
InChI |
InChI=1S/C22H15N5O6S/c1-13-4-2-3-5-19(13)25-20(15-10-16(26(30)31)12-17(11-15)27(32)33)23-24-22(25)34-18-8-6-14(7-9-18)21(28)29/h2-12H,1H3,(H,28,29) |
InChIキー |
WOTSYJPSVKPTAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NN=C2SC3=CC=C(C=C3)C(=O)O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


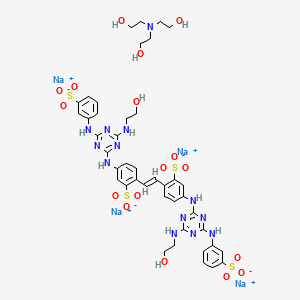
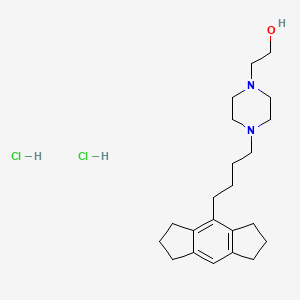
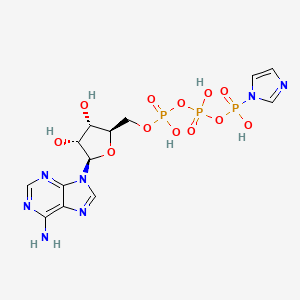
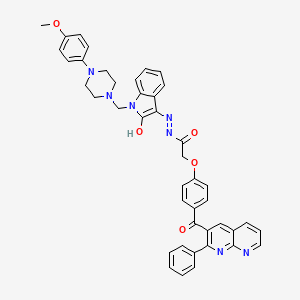
![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)

